3-Phenoxy-2H-chromen-2-one

Description

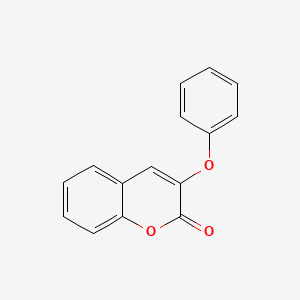

Structure

2D Structure

3D Structure

Properties

CAS No. |

91787-19-8 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3-phenoxychromen-2-one |

InChI |

InChI=1S/C15H10O3/c16-15-14(17-12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)18-15/h1-10H |

InChI Key |

TZNUKOCBYXFUQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 Phenoxy 2h Chromen 2 One Derivatives

Impact of the Phenoxy Moiety at C-3 on Biological Activity

The placement of a phenoxy group at the C-3 position of the 2H-chromen-2-one ring is a critical determinant of biological activity. The 2H-chromen-2-one ring system is planar, lipophilic, and aromatic, allowing it to engage in hydrophobic and π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within biological targets. mdpi.com The phenoxy group at the C-3 position can further enhance these interactions.

The oxygen atom of the phenoxy group can also participate in hydrogen bonding, further stabilizing the interaction with the biological target. mdpi.com The orientation and conformation of the phenoxy ring relative to the coumarin (B35378) scaffold are also important factors that can influence the compound's ability to fit into the binding pocket of a target enzyme or receptor.

Influence of Substitutions on the Phenoxy Group on Pharmacological Efficacy

Modifying the substitution pattern on the phenoxy ring of 3-phenoxy-2H-chromen-2-one derivatives offers a powerful strategy to fine-tune their pharmacological properties. The nature, position, and size of the substituents can significantly impact the electronic and steric properties of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

In the development of sorafenib (B1663141) analogues, a 4-methoxyphenoxy moiety was identified as the most active, underscoring the positive impact of an electron-donating group at the para position. mdpi.com Conversely, in other studies, electron-withdrawing groups have been shown to enhance activity. For example, in a series of N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamides, the presence of chloro and bromo substituents was associated with stronger interactions with anticancer targets. frontiersin.org Similarly, a 4-chlorophenoxy moiety was found to be crucial for the antifungal activity of certain compounds. mdpi.com

The position of the substituent on the phenoxy ring is also a critical factor. For example, in a study of coumarin-chalcone hybrids, meta-substitution with a chloro group on the phenoxy ring was found to be more potent in anticancer studies. researchgate.net This suggests that the spatial arrangement of the substituent influences how the molecule interacts with its biological target.

Table 1: Impact of Phenoxy Group Substitutions on Biological Activity

| Parent Compound Class | Substituent on Phenoxy Ring | Position of Substituent | Observed Biological Activity | Reference |

| Sorafenib Analogues | Methoxy (B1213986) | para | Most active | mdpi.com |

| N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-phenoxy-acetamides | Chloro, Bromo | Not specified | Stronger anticancer interactions | frontiersin.org |

| Antifungal Compounds | Chloro | 4-position | Crucial for activity | mdpi.com |

| Coumarin-Chalcone Hybrids | Chloro | meta | More potent anticancer activity | researchgate.net |

Role of the 2H-Chromen-2-one Scaffold Modifications on SAR

Substitutions at various positions on the coumarin ring have been shown to modulate biological activity. For example, in a study of HIV-1 protease inhibitors, substituents at the 5 and 7-positions of the coumarin ring were found to be important for inhibitory potency. scispace.com In another study on 4H-chromene derivatives, substitution at the 7th position with an electron-donating group enhanced pharmacological activity, while an electron-withdrawing group decreased it. benthamscience.com

The introduction of different functional groups or heterocyclic rings to the coumarin scaffold can also lead to significant changes in activity. For instance, the synthesis of coumarin derivatives incorporating pyran, pyridine, thiazole (B1198619), and pyrazole (B372694) moieties has resulted in new compounds with significant anticancer activities. mdpi.com Furthermore, the replacement of the oxygen atom in the coumarin ring with sulfur to form a thiocoumarin can also impact biological activity. mdpi.com

Table 2: Effect of 2H-Chromen-2-one Scaffold Modifications on Biological Activity

| Modification Type | Position of Modification | Effect on Biological Activity | Reference |

| Substitution | 5 and 7-positions | Important for HIV-1 protease inhibitory potency | scispace.com |

| Substitution | 7-position | Electron-donating group enhances activity, electron-withdrawing group decreases it | benthamscience.com |

| Incorporation of Heterocycles | 3-position | Resulted in significant anticancer activities | mdpi.com |

| Isosteric Replacement | Ring oxygen with sulfur | Modulates biological activity | mdpi.com |

Hybridization Strategies with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to develop compounds with improved efficacy, novel mechanisms of action, or better selectivity. researchgate.net The this compound scaffold has been successfully hybridized with various other pharmacophores, leading to the discovery of potent and multifunctional agents. researchgate.netresearchgate.net

One common hybridization strategy involves linking the coumarin core to a chalcone (B49325) moiety. researchgate.netfrontiersin.org Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are known to possess a wide range of biological activities. derpharmachemica.com The resulting coumarin-chalcone hybrids have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The nature and substitution pattern of both the coumarin and chalcone components can be varied to optimize activity.

Another successful hybridization approach involves the incorporation of a 1,2,3-triazole linker. nih.govnih.gov The triazole ring is not just a linker but can also act as a pharmacophore itself, participating in hydrogen bonding and dipole-dipole interactions. nih.gov This strategy has been employed to create hybrids of 3-phenoxycoumarins with other bioactive moieties, resulting in compounds with enhanced anticancer and antimicrobial activities. nih.gov For example, 1,2,3-triazole tethered chalcone-coumarin hybrids have shown activity against various cancer cell lines. researchgate.net

Furthermore, hybridization of this compound with other heterocyclic systems like benzimidazole (B57391) and indole (B1671886) has also yielded promising results. mdpi.comnih.gov For instance, a coumarin-indole hybrid, 3-((1H-indol-3-yl)(3-phenoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-one, exhibited promising α-glucosidase inhibitory activity. nih.gov

Table 3: Examples of Hybridization Strategies and Their Biological Outcomes

| Hybridized Pharmacophore | Resulting Hybrid Class | Reported Biological Activity | Reference |

| Chalcone | Coumarin-Chalcone Hybrids | Anticancer, Antimicrobial, Anti-inflammatory | researchgate.netresearchgate.net |

| 1,2,3-Triazole | 1,2,3-Triazole-Coumarin Hybrids | Anticancer, Antimicrobial | researchgate.netnih.gov |

| Indole | Coumarin-Indole Hybrids | α-Glucosidase Inhibition | nih.gov |

| Benzimidazole | Coumarin-Benzimidazole Hybrids | Anti-inflammatory | mdpi.com |

Mechanistic Elucidation of 3 Phenoxy 2h Chromen 2 One Bioactivity

Molecular Targets and Binding Interactions

The biological activity of 3-phenoxy-2H-chromen-2-one and its derivatives is rooted in their ability to interact with various biomolecular targets, primarily enzymes and receptors. The planar, lipophilic nature of the 2H-chromen-2-one ring system facilitates binding to protein targets, often through hydrophobic and π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

One of the key molecular targets identified for phenoxy-coumarin derivatives is aromatase , a cytochrome P450 enzyme critical for estrogen biosynthesis. mdpi.comnih.gov Third-generation aromatase inhibitors like anastrozole, letrozole, and exemestane (B1683764) are standard treatments for hormone receptor-positive breast cancer. nih.govbreastcancernow.orgmdpi.comwikipedia.org Research into coumarin-based inhibitors has shown that phenoxy derivatives are particularly effective. A proposed three-site interaction model for aromatase inhibition suggests that the phenoxy group fills a hydrophobic pocket within the enzyme's active site, contributing to potent inhibitory activity, with some derivatives showing efficacy in the nanomolar range. mdpi.com

Another significant target is α-glucosidase , an enzyme involved in carbohydrate digestion. wikipedia.org Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. mdpi.commdpi.commedsci.org A study on coumarin-indole hybrids identified a phenoxy derivative, 3-((1H-indol-3-yl)(3-phenoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-one, as a potent competitive inhibitor of α-glucosidase. researchgate.netnih.gov Molecular docking simulations revealed that this compound achieved a low binding energy at the enzyme's active site, indicating a strong and favorable interaction. researchgate.netnih.gov

Derivatives of this compound have also been investigated as inhibitors of cholinesterases and as potential ligands for the estrogen receptor (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2) , highlighting the broad targeting potential of this chemical scaffold.

| Molecular Target | Compound Class | Key Binding Interactions | Observed Effect |

|---|---|---|---|

| Aromatase (Cytochrome P450) | 7-Phenoxy-4-(imidazolylmethyl)coumarins | Phenoxy group occupies a hydrophobic pocket. | Inhibition of estrogen biosynthesis. |

| α-Glucosidase | 3-(Phenoxyphenyl)-4-hydroxycoumarin hybrid | Competitive inhibition at the active site with low binding energy. | Inhibition of carbohydrate digestion. researchgate.netnih.gov |

| Estrogen Receptor α (ERα) | 4-Aryloxy-3-aryl-2H-chromen-2-ones | Hydrogen bonding with key amino acid residues (Glu353, Arg394, His524). | Modulation of receptor activity. |

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets initiates cascades of events that modulate key cellular signaling pathways. These pathways are often implicated in cell growth, proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR pathway is a critical regulator of the cell cycle and is frequently overactive in various cancers, promoting cell proliferation and survival. nih.govwikipedia.orgspringermedizin.demdpi.com Coumarin (B35378) derivatives have been shown to interfere with this pathway. mdpi.com By inhibiting upstream activators or components within the cascade, these compounds can suppress tumor growth and induce apoptosis. The chromen moiety is recognized for its ability to participate in biochemical pathways that can modulate such cellular processes.

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, controlling processes like cell division. nih.govwikipedia.orgresearchgate.net Dysregulation of this pathway is a hallmark of many cancers. nih.gov Some coumarin compounds have been found to modulate the MAPK pathway, which can lead to cell cycle arrest and apoptosis. For instance, studies on related flavonoid compounds containing a phenoxy group have demonstrated an ability to induce cell cycle arrest in the G2/M phase.

Furthermore, some coumarin derivatives have been reported to inhibit the Raf-1/MAPK/ERK signaling transduction pathway , which is linked to VEGFR-2 activation, a key process in angiogenesis (the formation of new blood vessels) that is essential for tumor growth and metastasis.

| Cellular Pathway | General Effect of Modulation by Coumarin Derivatives | Associated Cellular Processes |

|---|---|---|

| PI3K/Akt/mTOR | Inhibition | Cell cycle regulation, proliferation, survival, apoptosis. nih.govwikipedia.orgspringermedizin.demdpi.com |

| MAPK/ERK | Inhibition / Modulation | Cell division, proliferation, apoptosis, cell cycle arrest. nih.govwikipedia.orgresearchgate.net |

| VEGFR-2 Signaling | Inhibition | Angiogenesis, tumor growth, metastasis. |

Role of Substituent Electronic and Steric Effects on Biological Function

For instance, in the context of monoamine oxidase (MAO) inhibition, the electronic and steric characteristics of the linkage between the coumarin core and an aryl substituent are key modulators of selectivity between MAO-A and MAO-B isoforms. Studies have shown that small substituents at positions 3 and 4 can enhance affinity for MAO-B. Conversely, bulky groups can be detrimental; for example, ortho-substitution on a substituent has been shown to have a negative effect on binding. frontiersin.org

The nature of the substituent dictates its interaction with the target protein. Electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or a trifluoromethyl group (-CF3), can alter the charge distribution of the molecule, potentially forming specific interactions like halogen bonds or strengthening hydrogen bonds with the target. csic.esrsc.org For example, the presence of a p-(phenoxy-methyl)benzene group on a related coumarin derivative enhanced its antibacterial activity. researchgate.net In another case, a chloro group at the para-position of a substituent improved both antimicrobial and anticancer activity. researchgate.net

| Substituent Type | Position | Effect | Example Bioactivity Influenced |

|---|---|---|---|

| Electron-withdrawing (e.g., -Cl, -CF3) | Various positions on phenyl ring | Alters charge distribution, can enhance binding affinity. csic.esrsc.org | Antimicrobial, Anticancer, MAO Inhibition. frontiersin.orgresearchgate.net |

| Electron-donating (e.g., -OCH3, -OH) | Various positions on coumarin or phenyl ring | Can form hydrogen bonds, alters polarity. | Antimicrobial, Anticancer, Cholinesterase Inhibition. mdpi.comresearchgate.net |

| Bulky Groups | Ortho-position on substituents | Steric hindrance, can decrease binding affinity. frontiersin.org | MAO Inhibition. frontiersin.org |

| Small Groups (e.g., -CH3) | Positions 3 and 4 of coumarin | Can increase affinity for specific enzyme isoforms. | MAO-B Inhibition. |

Computational and in Silico Studies of 3 Phenoxy 2h Chromen 2 One Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking simulations have been instrumental in elucidating the binding interactions and affinities of 3-phenoxy-2H-chromen-2-one derivatives with various biological targets. These studies have successfully predicted how these ligands orient themselves within the binding pockets of proteins, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the ligand-protein complex.

For instance, in a study investigating novel coumarin-Schiff base hybrids as potential acetylcholinesterase (AChE) inhibitors, molecular docking was employed to predict the binding sites and energies of the synthesized compounds. nih.gov The results revealed that the most active compounds exhibited high binding affinities, which were corroborated by their experimental inhibitory activities. nih.gov Similarly, docking studies on coumarin-indole hybrids as anti-α-glucosidase agents showed that the most potent derivative, 3-((1H-indol-3-yl)(3-phenoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-one, displayed the lowest binding energy at the active site of α-glucosidase, indicating a strong and favorable interaction. researchgate.netnih.gov

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative measure of the strength of the interaction between the ligand and the target. Lower binding energies typically correlate with higher binding affinities and, consequently, greater biological activity. For example, in the study of phenanthrene (B1679779) derivatives with cytotoxic properties, molecular docking analysis revealed binding energies ranging from -8.3 to -11.1 kcal/mol against various cancer targets, with the highest affinity observed for the B-Raf proto-oncogene serine/threonine-protein kinase. academie-sciences.fr

Interactive Table: Examples of Predicted Binding Affinities of this compound Derivatives

| Derivative/Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Coumarin-Schiff Base Hybrid (13d) | Acetylcholinesterase (AChE) | High (specific value not stated) | Not detailed in abstract |

| 3-((1H-indol-3-yl)(3-phenoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-one (4d) | α-Glucosidase | Lowest among tested compounds | Not detailed in abstract |

| 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one (Compound 14) | CDK8 (HCT116) | Good dock score | Interactions with key amino acids |

| 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one (Compound 6) | ER-α (MCF7) | Good dock score | Interactions with key amino acids |

| Phenanthrene Derivative (D-1) | B-Raf proto-oncogene kinase | -9.8 | Not detailed in abstract |

| Phenanthrene Derivative (D-2) | B-Raf proto-oncogene kinase | -11.1 | Not detailed in abstract |

| Bis-coumarin Derivative (L14) | Acetylcholinesterase (AChE) | -11.5 | Hydrogen bonds, halogen and hydrophobic interactions |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon ligand binding.

MD simulations have been employed to assess the stability of complexes formed between this compound derivatives and their protein targets. By simulating the system over a period of nanoseconds, researchers can observe the dynamic behavior of the ligand within the binding pocket and evaluate the persistence of key interactions identified through molecular docking. nih.gov

A key metric used to assess stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the course of the simulation suggests that the complex has reached a stable equilibrium. For example, in a study of bis-coumarin derivatives as acetylcholinesterase inhibitors, 100 ns MD simulations were performed to evaluate the stability of the ligand-AChE complexes. mazums.ac.ir The results, along with MM-PBSA free energy calculations, confirmed the high stability of the complexes. mazums.ac.ir

Furthermore, MD simulations can reveal conformational changes in both the ligand and the protein upon binding. These simulations can show how the protein structure adapts to accommodate the ligand and how the ligand itself may adopt different conformations to optimize its interactions within the binding site. Analysis of parameters like the radius of gyration (Rg) can provide evidence for the compactness and structural stability of the protein-ligand complex. nih.gov In a study of coumarin-Schiff base hybrids, the Rg values for the complexes were analyzed to understand their structural rigidity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies on this compound derivatives involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and lipophilic characteristics. These descriptors are then correlated with the experimentally determined biological activities (e.g., IC50 values) using statistical methods to develop a predictive QSAR model.

A robust QSAR model can be used to predict the biological activity of newly designed compounds, thereby guiding the synthesis of more potent derivatives. For instance, a 3D-QSAR study on 7-metahalobenzyloxy-2H-chromen-2-one derivatives as monoamine oxidase B (MAO-B) inhibitors successfully modeled their inhibitory potency. nih.gov The model highlighted the significant role of steric effects at a specific position and guided the design of new, highly potent and selective MAO-B inhibitors. nih.gov The predictive power of the QSAR model was confirmed by the good agreement between the predicted and experimental activities of the newly synthesized compounds. nih.gov

In Silico Pharmacokinetic Predictions

In silico pharmacokinetic predictions, often part of ADME (Absorption, Distribution, Metabolism, and Excretion) studies, use computational models to estimate the pharmacokinetic properties of drug candidates.

These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties. For several series of 2H-chromen-2-one derivatives, in silico ADME predictions have been performed. researchgate.netchimicatechnoacta.runih.gov For example, a study on coumarin-indole hybrids performed in silico pharmacokinetic studies on the most potent compounds. researchgate.netnih.gov Another investigation into novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety identified lead compounds based on their predicted lower toxicity, high drug score values, and good oral bioavailability. nih.gov These predictions often rely on established models and rules, such as Lipinski's rule of five, to assess the oral bioavailability of a compound. chimicatechnoacta.ru

Interactive Table: In Silico Predicted Properties of this compound Derivatives

| Compound Series | Predicted Property | Outcome |

| Coumarin-indole hybrids | Pharmacokinetics | Performed on most potent compounds |

| 3, 3′-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives | Drug-like properties | Good, no violation of Lipinski's rule of five |

| 2H-chromen-2-one derivatives with 1,2,3-triazole moiety | Pharmacokinetics | Lower toxicity, high drug score, good oral bioavailability |

Future Perspectives and Research Directions for 3 Phenoxy 2h Chromen 2 One

Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity

The core structure of 3-Phenoxy-2H-chromen-2-one offers a versatile platform for the design and synthesis of new analogs with improved pharmacological profiles. The strategy of molecular hybridization, which combines the coumarin (B35378) scaffold with other bioactive pharmacophores, is a promising approach. nih.govresearchgate.net This technique aims to create hybrid molecules that may exhibit synergistic effects, leading to enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net

Research has demonstrated the successful synthesis of various coumarin derivatives with diverse substituents. For instance, coumarin-indole hybrids have been developed, with one phenoxy derivative, 3-((1H-indol-3-yl)(3-phenoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-one, showing promising activity as a competitive inhibitor of α-glucosidase. nih.gov Similarly, the synthesis of coumarin-chalcone hybrids has been explored for their potential as central nervous system agents. nih.govbenthamdirect.comiftmuniversity.ac.in The introduction of different functional groups, such as thiazole (B1198619) or pyrimidine (B1678525) moieties, has also been investigated to create novel derivatives with potential antiproliferative, antioxidant, and antimicrobial properties. frontiersin.orgresearchgate.net

The design of these new analogs often involves creating a series of compounds with systematic variations to the core structure. For example, different aryl aldehydes and substituted indoles or coumarins can be used as starting materials to generate a library of derivatives. mdpi.com The goal is to identify structure-activity relationships (SAR) that can guide the rational design of molecules with optimized therapeutic efficacy and reduced off-target effects.

Table 1: Examples of Synthesized this compound Analogs and Derivatives

| Compound Name | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| 3-((1H-indol-3-yl)(3-phenoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-one | Hybridization of coumarin and indole (B1671886) moieties. | Anti-α-glucosidase agent | nih.gov |

| 7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones | Hybridization of coumarin and chalcone (B49325) moieties. | CNS agents | nih.govbenthamdirect.comiftmuniversity.ac.in |

| (E)-3-(2-((5-Cinnamoyl-4-methylthiazol-2-yl)thio)acetyl)-2H-chromen-2-one | Incorporation of a thiazole-chalcone moiety. | Multi-targeted inhibitor (antiproliferative, antioxidant, antibacterial) | frontiersin.org |

Exploration of New Biological Targets and Therapeutic Applications

While research has identified several biological activities for coumarin derivatives, the full therapeutic potential of this compound and its analogs remains an active area of investigation. Future research will focus on identifying and validating new biological targets to expand their therapeutic applications. nih.govmdpi.comchimicatechnoacta.ru

Coumarin derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and antiviral activities. rjptonline.orgresearchgate.net Specifically, derivatives of the 2H-chromen-2-one scaffold have been evaluated for their effects on various biological pathways. These include roles in cell cycle arrest, inhibition of angiogenesis, kinase inhibition, and antimitotic activity. nih.gov

For example, certain coumarin-benzimidazole hybrids have been identified as potential anti-inflammatory agents with protective effects on the gastric mucosa. nih.gov In the realm of infectious diseases, novel indole and coumarin derivatives have been developed as antibacterial agents that target histidine kinase in S. aureus. mdpi.com The exploration of coumarin-based compounds as inhibitors of enzymes like α-glucosidase for the management of type 2 diabetes is another promising avenue. nih.gov Furthermore, the cytotoxic effects of various 2H-chromen-2-one derivatives against different human cancer cell lines suggest their potential as anticancer agents. mdpi.com

Future studies will likely involve high-throughput screening of this compound analogs against a broad panel of biological targets to uncover novel activities. This exploration could lead to the development of treatments for a wider range of diseases.

Application of Advanced Synthetic Methodologies

The advancement of synthetic organic chemistry offers new tools to create complex molecules like this compound derivatives more efficiently and sustainably. Future research will increasingly adopt these modern methodologies to streamline the synthesis process, improve yields, and reduce environmental impact.

Traditional methods for synthesizing coumarins, such as the Pechmann, Perkin, and Knoevenagel reactions, often suffer from drawbacks like harsh reaction conditions, long reaction times, and low yields. asianpubs.org To overcome these limitations, researchers are turning to more advanced techniques. One-pot multicomponent reactions (MCRs) are particularly attractive as they allow for the synthesis of complex molecules from simple starting materials in a single step, which is both time and resource-efficient. chimicatechnoacta.ruresearchgate.net

The use of novel catalysts is another key area of development. For instance, biogenic zinc oxide (ZnO) nanoparticles have been successfully employed as a recyclable catalyst for the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ru Green chemistry principles are also being integrated, with a focus on using environmentally benign solvents like water and employing methods such as solid-phase synthesis to simplify purification. chimicatechnoacta.ruasianpubs.org Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes for the preparation of coumarin-chalcone derivatives. researchgate.net These advanced methodologies not only accelerate the discovery of new analogs but also align with the growing demand for sustainable chemical processes. derpharmachemica.com

Integration of Multidisciplinary Approaches (e.g., Cheminformatics, Omics Technologies)

The convergence of chemistry with computational and biological sciences is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. Integrating multidisciplinary approaches like cheminformatics and "omics" technologies will enable a more holistic and predictive understanding of the compound's behavior. nih.gov

Cheminformatics plays a crucial role in the early stages of drug discovery. In silico tools are used for molecular docking studies to predict the binding affinity of newly designed analogs to their biological targets. nih.govchimicatechnoacta.ru These computational models help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. benthamdirect.com Online software and databases are also utilized to predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.govchimicatechnoacta.rumolinspiration.com

The integration of omics technologies, such as genomics, proteomics, and metabolomics, will provide a deeper insight into the mechanism of action of this compound derivatives. cefic-lri.org By analyzing the global changes in genes, proteins, and metabolites in response to treatment with these compounds, researchers can identify the specific cellular pathways that are modulated. This systems-level understanding is critical for identifying novel drug targets and understanding potential off-target effects. nih.govcefic-lri.org The ultimate goal is to create a comprehensive framework that integrates chemical data with biological information to improve the prediction of a compound's toxicological and therapeutic profile. cefic-lri.org

Strategies for Overcoming Drug Resistance Mechanisms in Target Diseases

A significant challenge in the treatment of diseases like cancer and bacterial infections is the development of drug resistance. nih.gov Future research on this compound will need to incorporate strategies to overcome these resistance mechanisms.

One of the primary mechanisms of drug resistance is the overexpression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, reducing their intracellular concentration. nih.gov Research has shown that certain phytochemicals, including coumarin derivatives, can act as efflux pump inhibitors. nih.gov For example, specific 4-phenyl-2H-chromen-2-one derivatives have been identified as inhibitors of efflux pumps in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another strategy is the development of hybrid molecules that can act on multiple targets simultaneously. researchgate.net This multi-target approach can make it more difficult for cancer cells or bacteria to develop resistance. The hybridization of the coumarin scaffold with other pharmacophores known to be effective against resistant strains is a promising avenue. researchgate.net Furthermore, understanding the molecular basis of resistance, such as enzymatic inactivation of the drug or modification of the drug target site, is crucial for designing new analogs that can evade these mechanisms. mdpi.com Some coumarin derivatives have also been investigated for their ability to reverse multidrug resistance in cancer cells. conicet.gov.ar By focusing on these strategies, researchers can develop more durable and effective therapies based on the this compound structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.